![molecular formula C20H24N2O4S B6549026 4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 1040659-78-6](/img/structure/B6549026.png)
4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide, also known as MPSQ, is a novel quinoline-based sulfonamide compound. It was first synthesized in 2019 and has since been studied for its potential applications in scientific research. MPSQ has been shown to possess a variety of biochemical and physiological effects, as well as potential advantages and limitations for use in laboratory experiments. Additionally, the advantages and limitations of using MPSQ in laboratory experiments will be discussed, as well as potential future directions for research.
Scientific Research Applications
4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has been studied for its potential applications in scientific research, such as drug discovery, molecular imaging, and enzyme inhibition. It has been shown to be a potent inhibitor of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This makes 4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide a potential therapeutic target for diseases such as Alzheimer's, Parkinson's, and other neurological disorders. Additionally, 4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has been studied for its potential as a molecular imaging agent, as it has been shown to bind to certain proteins and receptors in the body.
Mechanism of Action
4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has been shown to act as an inhibitor of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. AChE is responsible for the hydrolysis of acetylcholine, which is an important neurotransmitter involved in the regulation of memory, learning, and other cognitive functions. 4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide binds to the active site of AChE, thus preventing it from breaking down acetylcholine and resulting in an increase in acetylcholine levels in the brain. This increase in acetylcholine levels is thought to be responsible for the therapeutic effects of 4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide in neurological disorders.
Biochemical and Physiological Effects
4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase (AChE), resulting in an increase in acetylcholine levels in the brain. This increase in acetylcholine is thought to be responsible for the therapeutic effects of 4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide in neurological disorders. Additionally, 4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has been shown to bind to certain proteins and receptors in the body, making it a potential molecular imaging agent.
Advantages and Limitations for Lab Experiments
4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has several advantages and limitations for use in laboratory experiments. One of the major advantages of 4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is its ability to bind to certain proteins and receptors in the body, making it a potential molecular imaging agent. Additionally, 4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has been shown to be a potent inhibitor of acetylcholinesterase (AChE), which makes it a potential therapeutic target for diseases such as Alzheimer's, Parkinson's, and other neurological disorders. However, one of the major limitations of 4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is its instability in certain conditions, such as in the presence of acids or bases. Additionally, the synthesis of 4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can be difficult to optimize, as it requires precise control of reaction parameters such as temperature and time.
Future Directions
There are a number of potential future directions for research related to 4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide. One potential area of research is to further study the mechanism of action of 4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide, as well as its potential therapeutic effects in neurological disorders. Additionally, further research could be done to optimize the synthesis of 4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide, as well as to develop more efficient methods for its production. Additionally, research could be done to explore the potential applications of 4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide as a molecular imaging agent, as well as its potential use in drug discovery. Finally, research could be done to explore the potential toxicity of 4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide, as well as its potential side effects.
Synthesis Methods
4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can be synthesized using a multi-step process that involves the reaction of 6-amino-1,2,3,4-tetrahydroquinoline with 1-propane-1-sulfonyl chloride in the presence of sodium hydroxide. The reaction of these two compounds produces the desired sulfonamide compound, 4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide. This reaction can be further optimized to achieve higher yields and purity of the compound by adjusting the reaction temperature, time, and other parameters.
properties
IUPAC Name |
4-methoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-3-13-27(24,25)22-12-4-5-16-14-17(8-11-19(16)22)21-20(23)15-6-9-18(26-2)10-7-15/h6-11,14H,3-5,12-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCJYFGZEUXXNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-5-yl]sulfanyl}acetic acid](/img/structure/B6548962.png)
![ethyl 4,6-dimethyl-2-(2-phenoxyacetamido)thieno[2,3-b]pyridine-3-carboxylate](/img/structure/B6548972.png)
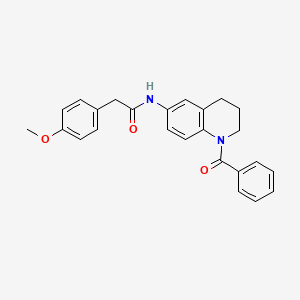
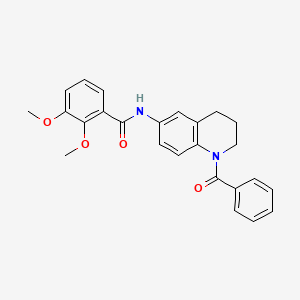
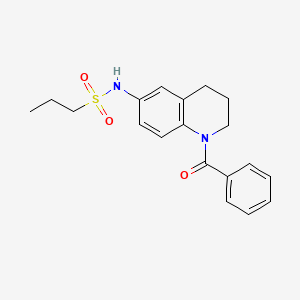
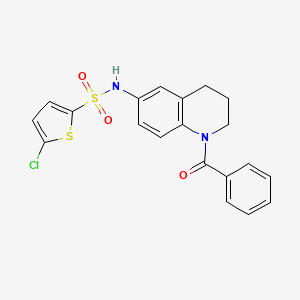
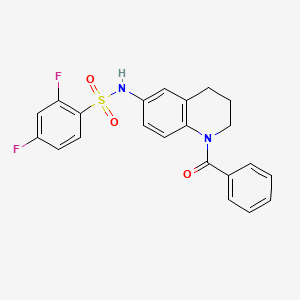
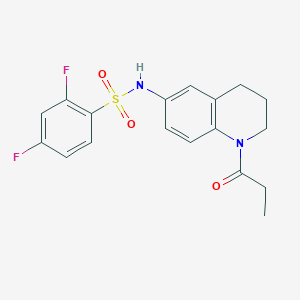
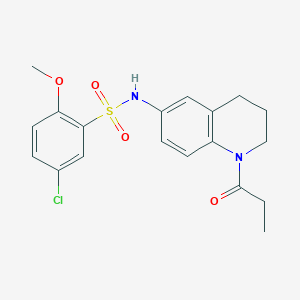
![4-methoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6549015.png)
![2,6-dimethoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6549021.png)
![N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6549030.png)
![4-ethyl-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6549038.png)